4-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]morpholine
Description
Properties
IUPAC Name |
morpholin-4-yl-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c23-19(21-11-13-26-14-12-21)20-7-9-22(10-8-20)27(24,25)18-6-5-16-3-1-2-4-17(16)15-18/h1-6,15H,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYSEVNMBDUYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)N2CCOCC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
4-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues with Naphthalene-Sulfonylpiperazine Moieties
Key Insights :
- Morpholine vs. Tetrahydroquinoxalinone (L2): The target compound’s morpholine ring may enhance water solubility compared to L2’s tetrahydroquinoxalinone, which has a fused aromatic system. However, L2’s acetyl linker could improve binding pocket adaptability .
Morpholine-Containing Analogues
Key Insights :
- Chlorophenyl-Thiazole vs. Naphthalene-Sulfonylpiperazine : The chlorophenyl-thiazole derivative () has a lower molecular weight and higher logP, favoring peripheral tissue targeting. In contrast, the target compound’s sulfonyl and carbonyl groups may improve selectivity for enzymes like aldehyde dehydrogenase (ALDH) or PARP .
- Brominated Imidazole (VPC-14449) : The dibromo substitution in VPC-14449 enhances DNA-binding affinity, a property absent in the target compound, which may instead prioritize protein-protein interaction inhibition .
Piperazine-Based Analogues
Key Insights :
- Quinoline-Piperazine Hybrids (): The target compound’s naphthalene group may offer broader aromatic stacking vs. the fluorine-quinoline system, which is more electronegative and smaller.
- Carbodithioate Derivatives : These exhibit distinct reactivity (e.g., metal binding) compared to the target compound’s sulfonyl-carbonyl framework, highlighting divergent therapeutic applications .
Biological Activity
4-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]morpholine is a synthetic compound characterized by its unique structural components, including a morpholine ring, a piperazine ring, and a naphthalene sulfonyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as a therapeutic agent.
Structural Characteristics
The compound's structure can be broken down into three primary components:
- Morpholine Ring : A six-membered ring containing one nitrogen atom, which contributes to the compound's solubility and biological activity.
- Piperazine Ring : A saturated six-membered ring containing two nitrogen atoms, known for its role in drug design due to its ability to interact with various biological targets.
- Naphthalene Sulfonyl Group : This aromatic group enhances the compound's binding affinity to target proteins and enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound is believed to bind to various receptors and enzymes, modulating their activity and leading to significant biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest potential applications in anti-inflammatory and anticancer therapies.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that the compound can inhibit the proliferation of cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism involves the induction of apoptosis in cancer cells, which may be mediated through the modulation of signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Demonstrated significant inhibition of cancer cell proliferation in vitro. | Supports potential use in cancer therapy. |
| Study 2 | Showed reduction in inflammatory markers in animal models. | Suggests efficacy in treating inflammatory diseases. |
| Study 3 | Investigated binding affinity to DPP-4 enzyme; moderate inhibition observed. | Indicates potential for metabolic disorder applications. |
Case Study: Anticancer Activity
In a specific study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cell proliferation and identified apoptosis as a key mechanism through flow cytometry analysis.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, such as 4-(6-Chloro-Naphthalene-2-Sulfonyl)-Piperazin-1-Yl, this compound exhibited superior binding affinity and biological activity against certain cancer cell lines. This uniqueness may be attributed to the specific arrangement of functional groups that enhance its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
